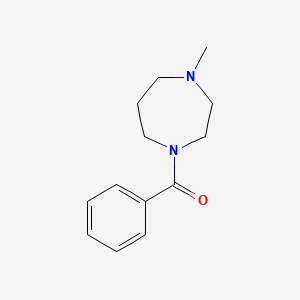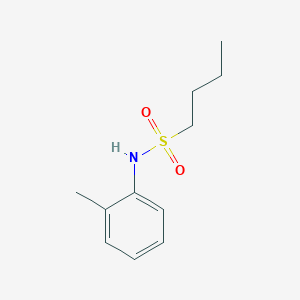
1-benzoyl-4-methyl-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzoyl-4-methyl-1,4-diazepane, also known as BMD, is a heterocyclic organic compound that belongs to the class of diazepanes. It is a synthetic compound that has been extensively researched for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. BMD is a versatile molecule that can be synthesized using various methods, and its unique chemical and physical properties make it an ideal candidate for scientific research.
Mecanismo De Acción
The mechanism of action of 1-benzoyl-4-methyl-1,4-diazepane is not fully understood, but it is believed to interact with various receptors and enzymes in the body. 1-benzoyl-4-methyl-1,4-diazepane has been shown to bind to the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. 1-benzoyl-4-methyl-1,4-diazepane has also been shown to bind to the sigma receptor, which is a non-opioid receptor that is involved in various physiological processes, including pain perception, mood regulation, and inflammation. In addition, 1-benzoyl-4-methyl-1,4-diazepane has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
1-benzoyl-4-methyl-1,4-diazepane has been shown to have various biochemical and physiological effects in the body. In vitro studies have demonstrated that 1-benzoyl-4-methyl-1,4-diazepane can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-benzoyl-4-methyl-1,4-diazepane has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. In addition, 1-benzoyl-4-methyl-1,4-diazepane has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzoyl-4-methyl-1,4-diazepane has several advantages for lab experiments, including its ease of synthesis, its high purity, and its stability under various conditions. 1-benzoyl-4-methyl-1,4-diazepane is also a versatile molecule that can be modified to create analogs with different chemical and physical properties. However, 1-benzoyl-4-methyl-1,4-diazepane also has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 1-benzoyl-4-methyl-1,4-diazepane. One direction is to investigate the potential of 1-benzoyl-4-methyl-1,4-diazepane as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the mechanism of action of 1-benzoyl-4-methyl-1,4-diazepane in more detail, particularly its interactions with various receptors and enzymes in the body. Additionally, future research could focus on the development of new synthetic methods for 1-benzoyl-4-methyl-1,4-diazepane and the synthesis of analogs with improved properties.
Métodos De Síntesis
1-benzoyl-4-methyl-1,4-diazepane can be synthesized using various methods, including the reaction of 4-methyl-1,4-diazepane with benzoyl chloride in the presence of a base such as sodium hydroxide. Another method involves the reaction of 4-methyl-1,4-diazepane with benzoyl chloride in the presence of a catalyst such as copper(II) chloride. The synthesis of 1-benzoyl-4-methyl-1,4-diazepane can also be achieved using other methods, including the reaction of 4-methyl-1,4-diazepane with benzoyl isocyanate or benzoyl azide.
Aplicaciones Científicas De Investigación
1-benzoyl-4-methyl-1,4-diazepane has been extensively researched for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, 1-benzoyl-4-methyl-1,4-diazepane has been investigated for its potential use as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, 1-benzoyl-4-methyl-1,4-diazepane has been studied for its potential as a ligand for various receptors, including the GABA-A receptor, the sigma receptor, and the dopamine receptor. In biochemistry, 1-benzoyl-4-methyl-1,4-diazepane has been investigated for its potential as a tool for studying the structure and function of various proteins and enzymes.
Propiedades
IUPAC Name |
(4-methyl-1,4-diazepan-1-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-14-8-5-9-15(11-10-14)13(16)12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENVVJIUSLJKEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-1-methyl-3-[2-oxo-2-(1-piperazinyl)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5441716.png)
![N-(3-{N-[(4,5-dimethyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5441718.png)
![2-chloro-5-[(3-methylbenzoyl)amino]benzamide](/img/structure/B5441726.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B5441738.png)
![3-(2-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5441746.png)
![4-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-3,5-dimethylphenol](/img/structure/B5441752.png)

![(3S*,4S*)-1-[(5-isobutyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5441769.png)
![3-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-methyl-N-[2-(methylamino)ethyl]propanamide](/img/structure/B5441775.png)
![2-(4-chloro-2-fluorophenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B5441781.png)
![N'-{[(4-methylphenyl)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5441791.png)
![(2S)-2-amino-3-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-3-oxopropan-1-ol](/img/structure/B5441808.png)
![N-cyclopropyl-1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetyl]-2-piperazinecarboxamide](/img/structure/B5441814.png)
![2,7-di-4-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5441829.png)